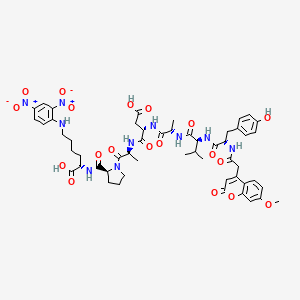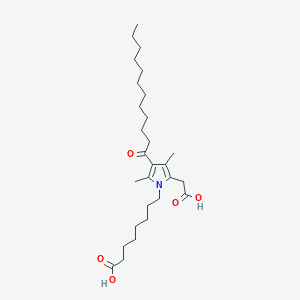
Mca-YVADAP-Lys(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical assays to measure the activity of caspase-1 and caspase-1-like enzymes. The compound is composed of a sequence of amino acids with specific modifications: 7-methoxycoumarin-4-yl)acetyl (Mca) and 2,4-dinitrophenol (Dnp). These modifications make the compound highly fluorescent, which is useful for detecting enzymatic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mca-YVADAP-Lys(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is activated by a coupling reagent.
Washing: Removal of excess reagents and by-products.
Cleavage: Detachment of the completed peptide from the resin.
The specific modifications, such as the addition of 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol, are introduced during the coupling steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques, such as preparative HPLC, are employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mca-YVADAP-Lys(Dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase-1 and caspase-1-like enzymes, which cleave the peptide at specific sites.
Common Reagents and Conditions
Enzymes: Caspase-1 and caspase-1-like enzymes.
Buffers: Tris-HCl buffer, pH 7.4, is commonly used to maintain the optimal pH for enzymatic activity.
Inhibitors: Pepstatin A can be used to inhibit protease activity and study the specificity of the enzyme-substrate interaction.
Major Products Formed
The enzymatic cleavage of this compound results in the release of fluorescent fragments. The cleavage at the aspartic acid residue (YVAD) by caspase-1 leads to the separation of the 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups, which can be detected using fluorescence spectroscopy.
Applications De Recherche Scientifique
Mca-YVADAP-Lys(Dnp)-OH is widely used in scientific research for the following applications:
Biochemistry: To study the activity and specificity of caspase-1 and related enzymes.
Cell Biology: To investigate the role of caspase-1 in apoptosis and inflammation.
Drug Discovery: To screen for potential inhibitors of caspase-1, which could be therapeutic targets for diseases involving excessive inflammation.
Diagnostics: As a diagnostic tool to measure caspase-1 activity in various biological samples.
Mécanisme D'action
The mechanism of action of Mca-YVADAP-Lys(Dnp)-OH involves its recognition and cleavage by caspase-1. The enzyme binds to the peptide substrate and cleaves it at the aspartic acid residue (YVAD). This cleavage separates the 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups, resulting in a fluorescent signal that can be measured. The intensity of the fluorescence is proportional to the enzymatic activity, allowing researchers to quantify caspase-1 activity in their samples.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mca-VDQVDGW-Lys(Dnp)-NH2
- Mca-DEVDAP-Lys(Dnp)
- Mca-LEVDGWK(Dnp)-NH2
- Mca-GKPILFFRLK(Dnp)-r-NH2
Uniqueness
Mca-YVADAP-Lys(Dnp)-OH is unique due to its specific sequence and modifications, which make it an ideal substrate for caspase-1. The combination of 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups provides a highly sensitive and specific fluorescent signal upon cleavage. This makes it particularly useful for studying caspase-1 activity in various biological contexts.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKHBNLWUCNOC-XUFBPUFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N10O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,13-dimethyl-6-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785824.png)
![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)
![12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6-methyl-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione](/img/structure/B10785828.png)
![(4R,5S,7R,9R,11E,13Z,15R)-6-[(2S,3S,4S,6S)-5-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785833.png)

![7-[(6-Carbamimidoyl-1H-indazole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785843.png)

![2-(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B10785845.png)
![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)
![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)



